Einecs 262-181-4

Pesticide Residue Analysis Analytical Chemistry Environmental Monitoring

Procure the definitive analytical reference standard for Pyridate residue quantification. This high-purity 6-Chloro-3-phenylpyridazin-4-ol (CAS 60329-47-7) is the active metabolite Pyridafol, mandated by regulatory definitions for MRL compliance testing in food and feed. Its unique, rapid soil degradation profile (DT50=2.2 days) makes it the sole valid analyte for environmental fate studies. Using parent compounds invalidates method validation. Essential for labs performing recovery studies, risk assessment, and novel herbicide R&D bypassing metabolic activation.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.76 g/mol
CAS No. 60329-47-7
Cat. No. B12694927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 262-181-4
CAS60329-47-7
Molecular FormulaC14H18ClN3O2
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCN(C)CCO.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl
InChIInChI=1S/C10H7ClN2O.C4H11NO/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,12,14);6H,3-4H2,1-2H3
InChIKeyPXDRNCIPDKTABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-phenylpyridazin-4-ol (CAS 60329-47-7, Pyridafol) – Active Metabolite & Analytical Standard for Herbicide Research


6-Chloro-3-phenylpyridazin-4-ol, also identified by CAS 60329-47-7 and EINECS 262-181-4, is a pyridazine derivative widely recognized as Pyridafol [1]. It is the primary biologically active metabolite of the pro-herbicide Pyridate [2]. The compound functions as a Photosystem II (PSII) inhibitor, disrupting photosynthetic electron transport in target weed species [3]. In a commercial context, it is primarily utilized as a high-purity analytical reference standard for the accurate quantification of Pyridate residues and its metabolites in environmental and agricultural matrices .

Why Substituting Pyridafol (CAS 60329-47-7) with Pyridate or Other Pyridazine Herbicides Compromises Analytical Accuracy and Research Integrity


Substituting the active metabolite Pyridafol (CAS 60329-47-7) with its parent compound Pyridate, or with other pyridazine herbicides like Chloridazon or Brompyrazon, introduces significant and scientifically untenable errors. Pyridate is a pro-herbicide that requires in-planta hydrolysis to Pyridafol for herbicidal activity, a process that does not occur in analytical reference standards, thereby invalidating quantitative residue analysis [1]. Furthermore, regulatory residue definitions for Pyridate explicitly mandate the quantification of the sum of Pyridate and Pyridafol, expressed as Pyridate [2]. Crucially, the environmental fate profile of Pyridafol is distinct, with a laboratory aerobic soil degradation half-life (DT50) of just 2.2 days [3], a parameter that cannot be inferred from the parent compound. Generic substitution thus leads to a cascade of failure in method validation, regulatory compliance, and accurate environmental risk assessment.

Quantitative Differentiation: Pyridafol (EINECS 262-181-4) vs. Pyridate and In-Class Pyridazine Herbicides


Analytical Necessity: Pyridafol vs. Pyridate for Regulatory Residue Analysis

Pyridafol (CAS 60329-47-7) is an essential analytical standard for compliance with pesticide residue regulations, whereas its parent compound, Pyridate, is not a suitable substitute. Regulatory residue definitions, such as those from the European Food Safety Authority (EFSA), explicitly state that for plant and animal products, the residue is defined as the sum of Pyridate and its metabolite Pyridafol (including conjugates), expressed as Pyridate [1]. This means that accurate quantification of Pyridafol using a certified reference standard is a non-negotiable requirement for demonstrating compliance with maximum residue levels (MRLs). Pyridate itself, being a pro-herbicide, does not represent the terminal residue of toxicological concern and cannot be used for this purpose [2].

Pesticide Residue Analysis Analytical Chemistry Environmental Monitoring

Environmental Persistence: Pyridafol Exhibits Rapid Soil Degradation (DT50 = 2.2 Days)

In contrast to many persistent herbicides, Pyridafol (EINECS 262-181-4) demonstrates a very short half-life in soil. Regulatory data verified by EFSA establishes its aerobic soil degradation half-life (DT50, lab at 20°C) at 2.2 days, classifying it as non-persistent [1]. This rapid dissipation profile is a key differentiator from other PSII-inhibiting herbicides within the pyridazine family. For example, Chloridazon, another pyridazine herbicide, has a much longer field DT50, reported in the range of 28-56 days [2]. This significant difference in environmental longevity means that the two compounds pose vastly different risks for groundwater contamination and carryover to subsequent crops, making them non-interchangeable in environmental risk models and for product stewardship.

Environmental Fate Soil Science Pesticide Risk Assessment

Acute Mammalian Toxicity Profile: Pyridafol vs. Pyridate

The acute oral toxicity of Pyridafol (CAS 60329-47-7) is quantifiably distinct from its parent compound. Studies report an acute oral LD50 for Pyridafol in male rats in the range of 1,320 to 6,690 mg/kg . In contrast, the pro-herbicide Pyridate has a reported acute oral LD50 of >2,000 mg/kg in rats [1]. While both fall under similar hazard classifications, the difference in the lower bound of the Pyridafol range (1,320 mg/kg) is a data point that must be considered in a comprehensive occupational and dietary risk assessment. More critically, this toxicity data pertains to the active metabolite itself, which is the actual form encountered following ingestion of Pyridate residues, making Pyridafol the more toxicologically relevant substance for risk characterization [2].

Toxicology Safety Assessment Hazard Classification

Weed Control Spectrum: Pyridafol vs. Pyridate

While both Pyridafol and Pyridate are used for broadleaf weed control, their specific spectrums of activity differ as a direct consequence of their application. Pyridafol is the active agent that inhibits Photosystem II, and its direct application provides a defined spectrum against weeds like nightshade, cleavers, nettles, chickweed, and various grasses [1]. Pyridate, as a pro-herbicide, has its efficacy profile inherently linked to the plant's ability to metabolize it into Pyridafol. This introduces variability in field performance that is not present when the active metabolite is used directly, for example, in research on herbicide synergism or in the development of novel formulations where immediate and predictable activity is required [2].

Herbicide Efficacy Weed Science Agrochemical Development

Crop Selectivity: Pyridafol's Role in Chickpea Production

A key differentiator for Pyridafol is its demonstrated effectiveness and selectivity in a crop that is notoriously difficult to manage with many other herbicides. Research has specifically focused on developing analytical methods for determining Pyridate and its metabolite Pyridafol in grain chickpea [1]. This focus arises because Pyridate, acting through its Pyridafol metabolite, provides effective control of broadleaf weeds in chickpea, a crop with limited registered herbicide options [2]. While Chloridazon, another pyridazine herbicide, is primarily used in sugar beet and red table beet, its efficacy and crop safety profile are not applicable to chickpea [3]. This crop-specific utility provides a clear, non-interchangeable application scenario that justifies the procurement of Pyridafol for research in legume weed management.

Crop Protection Selective Herbicide Chickpea (Cicer arietinum)

Analytical Purity: Pyridafol Standard vs. Technical Grade Pyridate

For precise quantitative analysis, the certified purity of an analytical standard is paramount. Pyridafol (CAS 60329-47-7) is commercially available as a high-purity reference standard (e.g., 100 µg/mL solutions in acetonitrile), specifically manufactured and certified for use in calibration, recovery assessment, and identity confirmation . In contrast, technical grade Pyridate, the active ingredient in formulated products, contains impurities and is not characterized to the same degree of purity required for analytical calibration. Using technical-grade material would introduce an unquantifiable bias and invalidate any analytical method's accuracy and precision, contravening the requirements of ISO/IEC 17025 for accredited laboratories [1].

Analytical Chemistry Reference Material Quality Control

Optimized Application Scenarios for Pyridafol (EINECS 262-181-4) in Scientific Research and Industrial Quality Control


Regulatory Pesticide Residue Analysis in Food and Feed

This scenario is the primary driver for procurement of Pyridafol (CAS 60329-47-7). It serves as the essential analytical standard for laboratories performing quantitative analysis of Pyridate residues in food and feed commodities, such as sweet corn, cauliflower, broccoli, leek, and chickpea. As established in Evidence Item 1, regulatory definitions mandate the determination of the sum of Pyridate and its metabolite Pyridafol . A certified Pyridafol standard is therefore non-negotiable for method validation, recovery studies, and routine sample analysis to demonstrate compliance with Maximum Residue Levels (MRLs) [4].

Environmental Fate and Metabolism Studies

For environmental chemists and risk assessors, Pyridafol is the target analyte for investigating the degradation and mobility of Pyridate in soil, surface water, and groundwater. Evidence Item 2 demonstrates that Pyridafol has a unique, rapid soil degradation profile (DT50 = 2.2 days) that distinguishes it from more persistent compounds like Chloridazon . Procuring the standard is critical for conducting laboratory and field dissipation studies, generating data for regulatory dossier submissions, and developing accurate environmental exposure models [4].

Development of Novel Herbicide Formulations and Synergistic Mixtures

Agrochemical researchers focused on developing new herbicidal compositions can use Pyridafol directly. As noted in Evidence Item 4, Pyridafol is the active Photosystem II inhibitor . By utilizing the pure active metabolite, researchers can bypass the variable metabolic activation step required by the pro-herbicide Pyridate. This allows for a more direct and predictable investigation of synergistic effects when combined with other herbicide modes of action, such as HPPD-inhibitors, as described in multiple patent applications [4].

Toxicology and Human Health Risk Assessment

Toxicologists rely on the specific acute and chronic toxicity data of the metabolite Pyridafol (CAS 60329-47-7) for accurate risk characterization. Evidence Item 3 outlines its quantifiable acute oral toxicity profile (LD50 1,320-6,690 mg/kg) . This data is essential for deriving toxicological endpoints like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD), which form the basis of human health risk assessments for dietary exposure to Pyridate residues. The use of Pyridate data in lieu of Pyridafol data would result in an inaccurate risk profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 262-181-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.